4-(allyloxy)-N-phenylbenzamide
Description
Overview of Benzamide (B126) Chemical Scaffolds in Modern Organic Chemistry
Benzamides are a class of organic compounds derived from benzoic acid, where the hydroxyl group of the carboxylic acid is replaced by an amine. ontosight.ai This fundamental structure, consisting of a benzene (B151609) ring attached to an amide group, serves as a versatile scaffold in organic synthesis. researchgate.net The amide bond within the benzamide moiety is a common feature in many biologically active molecules and pharmaceutical compounds. mdpi.com Its stability, neutrality, and ability to participate in hydrogen bonding contribute to its prevalence in drug design. researchgate.net The benzamide framework allows for the introduction of various substituents onto the benzene ring and the amide nitrogen, enabling the synthesis of a wide array of derivatives with diverse chemical and physical properties. mdpi.com These derivatives are not only valuable intermediates in the synthesis of more complex molecules but also exhibit a broad spectrum of biological activities themselves. researchgate.net
Significance of N-Phenylbenzamide Derivatives in Chemical Research
N-phenylbenzamide, also known as benzanilide, and its derivatives are a significant subclass of benzamides that have garnered considerable attention in chemical research. researchgate.net These compounds feature a phenyl group attached to the amide nitrogen, a structural motif that has proven to be a key pharmacophore in medicinal chemistry. researchgate.netyale.edu The presence of the N-phenyl group can influence the molecule's lipophilicity and its potential for pi-stacking interactions, which can be crucial for binding to biological targets. ontosight.ai N-phenylbenzamide derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial, antiviral, anticonvulsant, and anticancer agents. researchgate.netnih.gov Furthermore, the N-phenylbenzamide backbone is a subject of interest in materials science, particularly in the development of molecular rectifiers due to its tunable electron-transport properties. yale.edursc.org The ease of synthesis and the ability to functionalize both the benzoyl and the N-phenyl rings make this scaffold a versatile platform for creating extensive libraries of compounds with tailored properties. yale.edursc.org
Role of Allyloxy Moieties in Synthetic and Functional Organic Compounds
The allyloxy group, with the structure -OCH2CH=CH2, is an important functional group in synthetic and functional organic compounds. ontosight.ai Derived from allyl alcohol, this moiety consists of an allyl group attached to an oxygen atom, forming an ether. wikipedia.org The presence of the double bond in the allyl group confers unique reactivity, making it a valuable tool in organic synthesis. wikipedia.orgbohrium.com Allyloxy groups can undergo a variety of chemical transformations, including addition reactions, oxidation, and rearrangements. wikipedia.orguwo.ca They are often employed as protecting groups for hydroxyl functions due to their stability under various conditions and their selective removal through methods like palladium-catalyzed reactions. acs.org Beyond their role as synthetic intermediates, allyloxy moieties can also impart specific functionalities to molecules, influencing their biological activity and physical properties. ontosight.aicnr.it
Current Research Landscape of Functionalized Benzamides and Allyl Ethers
The current research landscape for functionalized benzamides and allyl ethers is vibrant and multidisciplinary. In the realm of medicinal chemistry, there is a continuous effort to synthesize novel benzamide derivatives with enhanced biological activities. mdpi.comnih.gov Researchers are exploring various substitution patterns on the benzamide scaffold to develop potent and selective inhibitors of enzymes like cholinesterases and β-secretase 1, which are implicated in neurodegenerative diseases. mdpi.com The development of multi-target drugs based on the benzamide structure is also an active area of investigation. mdpi.com
In parallel, research on allyl ethers focuses on their synthetic utility and the development of new catalytic methods for their formation and transformation. scispace.comnih.gov The strategic incorporation of allyl ether groups into complex molecules remains a key aspect of natural product synthesis and the creation of new materials. The functionalization of C-H bonds in allyl ethers is an area of growing interest, offering new pathways to create complex molecular architectures. nih.gov The intersection of these two fields, in the form of molecules containing both benzamide and allyloxy functionalities, presents opportunities for the development of novel compounds with unique properties and applications.
Rationale and Scope for Academic Investigation of 4-(allyloxy)-N-phenylbenzamide
The chemical compound this compound incorporates both the N-phenylbenzamide scaffold and an allyloxy moiety. This combination of functional groups provides a strong rationale for academic investigation. The N-phenylbenzamide core is a well-established pharmacophore, and the introduction of an allyloxy group at the 4-position of the benzoyl ring can modulate its electronic properties and steric profile. ontosight.airesearchgate.net The allyloxy group itself offers a site for further chemical modification, potentially through reactions involving the double bond. wikipedia.org
A detailed study of this compound would contribute to a deeper understanding of how the interplay between these two functional groups influences the molecule's chemical reactivity, physical properties, and potential biological activity. Such an investigation could involve its synthesis, spectroscopic characterization, and exploration of its reactivity in various chemical transformations. The findings from this research could provide valuable insights for the design of new functionalized benzamides with potential applications in medicinal chemistry and materials science.
A synthetic route to 4-allyloxy-N-phenethyl-N-phenyl-benzamide has been described, which involves the amidation of [2-(3-Methoxy-phenyl)-ethyl]-phenyl-amine with allyloxy benzoyl chloride. ijstr.orgresearchgate.net While this provides a pathway to a related structure, a focused investigation on the synthesis and properties of this compound itself is warranted.
Structure
3D Structure
Properties
IUPAC Name |
N-phenyl-4-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-2-12-19-15-10-8-13(9-11-15)16(18)17-14-6-4-3-5-7-14/h2-11H,1,12H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPPVRKVANWPKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Pathways for 4 Allyloxy N Phenylbenzamide
Retrosynthetic Analysis of the 4-(allyloxy)-N-phenylbenzamide Architecture
A retrosynthetic analysis of this compound reveals two primary disconnection points: the amide bond and the ether bond. This allows for the formulation of two main synthetic strategies.
Strategy A: Amide bond formation as the final key step. This approach involves the disconnection of the N-phenyl-benzamide bond, leading to two key precursors: 4-(allyloxy)benzoic acid and aniline (B41778). This is often the more convergent and commonly employed strategy.
Strategy B: Ether bond formation as the final key step. Alternatively, disconnection of the allyloxy ether bond suggests 4-hydroxy-N-phenylbenzamide and an allyl halide as the immediate precursors. This strategy is viable but may require protection of the amide proton under certain basic conditions.
A graphical representation of these retrosynthetic pathways is shown below:
| Disconnection | Precursors |
| Amide Bond | 4-(allyloxy)benzoic acid and Aniline |
| Ether Bond | 4-hydroxy-N-phenylbenzamide and Allyl bromide |
Conventional Synthetic Approaches to N-Phenylbenzamides
Conventional methods for the synthesis of N-phenylbenzamides and the installation of the allyloxy group typically involve well-established, stoichiometric reactions.
Amidation Reactions via Carboxylic Acid Derivatives
The formation of the amide bond in N-phenylbenzamides is a cornerstone of organic synthesis. A common and direct method is the coupling of a carboxylic acid with an amine, often facilitated by a coupling agent to activate the carboxylic acid. In the context of this compound, this involves the reaction of 4-(allyloxy)benzoic acid with aniline.
Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or an anhydride, which then readily reacts with the amine. For instance, 4-(allyloxy)benzoic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 4-(allyloxy)benzoyl chloride. This acyl chloride is then reacted with aniline, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. nih.govrsc.org
A representative reaction scheme is as follows:
Activation of Carboxylic Acid: 4-(allyloxy)benzoic acid is reacted with a chlorinating agent (e.g., SOCl₂) to yield 4-(allyloxy)benzoyl chloride.
Amidation: The resulting acyl chloride is then reacted with aniline in the presence of a base to afford this compound.
| Reagent | Role | Typical Conditions |
| Thionyl chloride (SOCl₂) | Carboxylic acid activation | Reflux, neat or in a non-polar solvent |
| Aniline | Amine source | Stoichiometric amount |
| Triethylamine | Base | Scavenges HCl byproduct |
Etherification Strategies for Allyloxy Group Installation
The Williamson ether synthesis is the classical and most widely used method for the formation of the allyloxy group on a phenolic substrate. uni.lunih.govnih.govresearchgate.netnih.gov This reaction proceeds via an SN2 mechanism where a phenoxide ion acts as a nucleophile, attacking an alkyl halide. To synthesize this compound via this route, one would start with 4-hydroxy-N-phenylbenzamide.
The key steps in this etherification are:
Deprotonation: The phenolic hydroxyl group of 4-hydroxy-N-phenylbenzamide is deprotonated using a suitable base to form the corresponding phenoxide. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH).
Nucleophilic Substitution: The resulting phenoxide then undergoes a nucleophilic substitution reaction with an allyl halide, typically allyl bromide or allyl chloride, to form the desired ether.
The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) being preferred as they can accelerate SN2 reactions.
| Reagent | Role | Typical Conditions |
| 4-hydroxy-N-phenylbenzamide | Phenolic substrate | Starting material |
| Potassium Carbonate (K₂CO₃) | Base | Deprotonation of phenol (B47542) |
| Allyl Bromide | Allyl source | Electrophile in SN2 reaction |
| Dimethylformamide (DMF) | Solvent | Polar aprotic solvent |
Catalytic and Advanced Synthetic Protocols for this compound
In recent years, the development of catalytic and more advanced synthetic methods has offered more efficient and selective routes for the formation of amide and ether bonds.
Transition-Metal-Catalyzed Cross-Coupling Reactions for Amide Formation
Transition-metal catalysis has revolutionized amide bond formation, providing milder and more functional-group-tolerant alternatives to traditional methods. While direct catalytic amidation of unactivated carboxylic acids is an area of ongoing research, cross-coupling reactions offer a powerful tool. For instance, palladium-catalyzed carbonylative coupling reactions can form amides from aryl halides, carbon monoxide, and amines.
More direct catalytic amidations are also being developed. For example, various transition metals, including iridium, can catalyze the direct ortho-amination of benzoic acids, which represents an advanced strategy for the synthesis of certain substituted N-phenylbenzamides. organic-chemistry.org While not directly applicable to the para-substituted target molecule, these methods highlight the potential of transition-metal catalysis in amide synthesis.
Chemo- and Regioselective Allylation Methods
While the Williamson ether synthesis is robust, it can sometimes be limited by the need for strong bases, which may not be compatible with sensitive functional groups. Modern catalytic methods for allylation can overcome some of these limitations. Palladium-catalyzed allylic etherification of phenols has emerged as a powerful alternative. These reactions often proceed under milder conditions and can exhibit high chemo- and regioselectivity. For example, a phenol can be reacted with an allyl carbonate or acetate (B1210297) in the presence of a palladium catalyst to form the corresponding allyl ether.
These catalytic approaches often offer advantages in terms of substrate scope and reaction conditions compared to the classical Williamson ether synthesis. The choice of ligands for the palladium catalyst can be crucial in controlling the selectivity and efficiency of the reaction.
Green Chemistry Principles in this compound Synthesis
Green chemistry offers a framework for designing chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this involves adopting solvent-free reaction conditions, maximizing atom economy, and employing reusable catalysts and sustainable reagents.
The direct synthesis of amides from carboxylic acids and amines is a cornerstone of organic chemistry. Traditional methods often involve hazardous solvents and coupling agents that generate significant waste, leading to poor atom economy. nih.gov Green alternatives focus on minimizing or eliminating these components.
Solvent-Free Synthesis: Solvent-less, or solid-state, reactions represent a significant advancement in green synthesis. researchgate.net One approach involves the direct heating of a triturated mixture of the carboxylic acid and amine, sometimes with a catalyst. semanticscholar.org Microwave-assisted synthesis under solvent-free conditions has proven to be a particularly efficient method for forming amide bonds. tandfonline.com For the synthesis of this compound, this would involve reacting 4-(allyloxy)benzoic acid with aniline under microwave irradiation, a process that can dramatically shorten reaction times to mere minutes and often results in quantitative yields without the need for a catalyst. tandfonline.com
Another solvent-free technique involves the use of a simple, readily available catalyst like boric acid. The reactants, 4-(allyloxy)benzoic acid and an amine source like urea (B33335) or aniline, can be triturated with boric acid and heated directly to produce the desired amide in good yield. researchgate.netsemanticscholar.org This method is quick, convenient, and avoids the environmental and disposal issues associated with conventional solvents. researchgate.net
Atom Economy: Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. chemistryviews.org Traditional amide synthesis using coupling reagents has poor atom economy due to the formation of stoichiometric byproducts. nih.gov
Direct amidation, the reaction of a carboxylic acid with an amine to form an amide and water, is an inherently more atom-economical process. However, it often requires high temperatures. More advanced, highly atom-economical methods are being developed. For instance, a ruthenium-catalyzed, single-step synthesis of amides from alcohols and nitriles has been reported to have 100% atom economy, as no byproducts are formed. chemistryviews.org Applying this logic, a hypothetical pathway to this compound could start from (4-(allyloxy)phenyl)methanol and benzonitrile, representing an ideal green synthetic route.
| Synthetic Route | Reactants | Byproducts | Theoretical Atom Economy (%) |
|---|---|---|---|
| Traditional (Coupling Agent) | 4-(allyloxy)benzoic acid + Aniline + Coupling Agent (e.g., DCC) | Dicyclohexylurea (DCU) | ~53% |
| Direct Thermal Amidation | 4-(allyloxy)benzoic acid + Aniline | Water (H₂O) | ~93% |
| Redox-Neutral (Hypothetical) | (4-(allyloxy)phenyl)methanol + Benzonitrile | None | 100% |
The use of recoverable and reusable catalysts is a key tenet of green chemistry, as it minimizes waste and reduces costs. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture.
Reusable Catalysts: Keggin-type heteropolyacids (HPAs), such as H₃PW₁₂O₄₀, have been successfully employed as recyclable catalysts for the synthesis of 2-benzoylamino-N-phenyl-benzamide derivatives. researchgate.net These reactions can be performed under solvent-free conditions with microwave irradiation, and the catalyst can be recovered and reused multiple times while maintaining consistent performance. researchgate.netresearchgate.net
Metal-organic frameworks (MOFs) have also emerged as efficient and recyclable heterogeneous catalysts. For example, a copper-based MOF, Cu₂(BDC)₂DABCO, has been used to catalyze the oxidative amidation of aldehydes and amines to produce secondary amides. nih.gov The catalyst demonstrates good reusability over several cycles without a significant loss of activity. Such a system could be adapted for the synthesis of this compound from 4-(allyloxy)benzaldehyde and aniline.
| Catalyst System | Reaction | Recycling Run | Yield (%) | Reference |
|---|---|---|---|---|
| Keggin HPA (PW12) | Benzoxazinone + Aniline → N-Phenylbenzamide derivative | 1 | 94 | researchgate.net |
| 2 | 92 | |||
| 3 | 92 | |||
| 4 | 90 | |||
| Copper-MOF | Benzaldehyde + Benzylamine → N-benzylbenzamide | 1 | 75 | nih.gov |
| 2 | 73 | |||
| 3 | 73 | |||
| 4 | 71 |
Sustainable Reagents: The principle of using sustainable reagents encourages the use of renewable feedstocks. While many starting materials for fine chemicals are derived from petrochemicals, a greener approach involves utilizing bio-based resources. Solvents like Cyrene™, derived from renewable cellulose, and reagents made from plant sources are becoming more common. sigmaaldrich.com The synthesis of precursors like 4-hydroxybenzoic acid (a starting point for 4-(allyloxy)benzoic acid) and aniline from bio-based feedstocks represents a future direction for the sustainable synthesis of this compound.
Multi-Component Reactions and One-Pot Syntheses of this compound Scaffolds
Multi-component reactions (MCRs) and one-pot syntheses are powerful strategies that align with green chemistry principles by improving efficiency, reducing the number of synthetic steps, and minimizing waste from purification of intermediates. mdpi.com
Multi-Component Reactions (MCRs): MCRs involve three or more reactants coming together in a single reaction vessel to form a product that contains portions of all the starting materials. mdpi.com This approach allows for the rapid construction of complex molecules. For example, a highly efficient, three-component reaction between isatoic anhydride, a primary amine, and a 2-bromoacetophenone (B140003) derivative can produce N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide (B126) structures in high yields. nih.gov Similarly, novel imidazole-based N-phenylbenzamide derivatives have been synthesized using an atom-economical one-pot multicomponent strategy involving phthalic anhydride, an aniline, and 2,3-diaminomaleonitrile. nih.gov These methodologies highlight the potential for developing an MCR to assemble the this compound scaffold from simpler, readily available precursors in a single step.
One-Pot Syntheses: A one-pot synthesis involves multiple consecutive reactions occurring in the same vessel, avoiding the need to isolate and purify intermediate compounds. This reduces solvent usage, saves time, and minimizes material loss. The aforementioned copper-MOF catalyzed oxidative amidation is an example of a one-pot process where an amine is first reacted with N-chlorosuccinimide, followed by the addition of an aldehyde, catalyst, and oxidant to yield the final amide product. nih.gov
| Reaction Type | Starting Materials | Key Features | Potential Application for Target Synthesis |
|---|---|---|---|
| Three-Component Reaction | Isatoic anhydride, Primary amine, 2-bromoacetophenone | High efficiency, simple workup. nih.gov | Adaptable for creating complex N-phenylbenzamide analogues. |
| One-Pot Oxidative Amidation | Aldehyde, Amine, NCS, TBHP | Uses a recyclable catalyst; avoids isolation of intermediates. nih.gov | Direct synthesis from 4-(allyloxy)benzaldehyde and aniline. |
| Hypothetical One-Pot Allylation/Amidation | 4-hydroxybenzoic acid, Allyl bromide, Aniline | Telescopes two distinct reaction steps into a single process. | Efficient, waste-reducing route from a common precursor. |
Advanced Spectroscopic and Crystallographic Elucidation of 4 Allyloxy N Phenylbenzamide
X-ray Crystallography for Solid-State Structure Determination
Table 1: Hypothetical Crystal Data and Structure Refinement for 4-(allyloxy)-N-phenylbenzamide This table is for illustrative purposes only, as no experimental data has been found.
| Parameter | Value |
|---|---|
| Empirical formula | C₁₆H₁₅NO₂ |
| Formula weight | 253.29 |
| Crystal system | Not Determined |
| Space group | Not Determined |
| a, b, c (Å) | Not Determined |
| α, β, γ (°) | Not Determined |
| Volume (ų) | Not Determined |
| Z | Not Determined |
Crystal Packing and Hydrogen Bonding Networks
Analysis of structurally similar N-phenylbenzamides, such as 4-methoxy-N-phenylbenzamide and 4-chloro-N-phenylbenzamide, frequently reveals the presence of intermolecular hydrogen bonds. nih.govresearchgate.net Typically, the amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This interaction often leads to the formation of one-dimensional chains or more complex networks that dictate the packing of molecules in the crystal lattice. nih.govresearchgate.net
In the case of this compound, it is highly probable that similar N-H···O hydrogen bonds would be a dominant feature of its crystal packing, linking molecules into chains. The specific geometry of these bonds, including donor-hydrogen, hydrogen-acceptor, and donor-acceptor distances and the corresponding angle, would be essential for a complete description. The bulky and flexible allyloxy group might also influence the packing arrangement, potentially engaging in weaker C-H···O or C-H···π interactions.
Table 2: Hypothetical Hydrogen Bond Geometry for this compound (Å, °) This table is for illustrative purposes only, as no experimental data has been found.
| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |
|---|---|---|---|---|
| N—H···O | N/A | N/A | N/A | N/A |
D = donor atom; H = hydrogen atom; A = acceptor atom.
Conformational Analysis in the Crystalline State
The conformation of this compound in the solid state would be characterized by the relative orientations of its constituent parts, particularly the two phenyl rings and the central amide linker. A key parameter is the dihedral angle between the plane of the N-phenyl ring and the plane of the benzamide's phenyl ring. In related structures, this angle is typically non-zero, indicating a twisted conformation. For instance, in 4-chloro-N-phenylbenzamide, this dihedral angle is 59.6(1)°, while in 4-methoxy-N-phenylbenzamide, it is 65.18(4)°. nih.govresearchgate.net
Reaction Mechanisms and Chemical Reactivity of 4 Allyloxy N Phenylbenzamide and Its Derivatives
Electrophilic and Nucleophilic Reactivity of the Benzamide (B126) Core
The benzamide core of 4-(allyloxy)-N-phenylbenzamide possesses two aromatic rings and an amide functional group, which dictate its reactivity towards electrophiles and nucleophiles.
Electrophilic Reactivity: The two phenyl rings exhibit different susceptibilities to electrophilic aromatic substitution due to the nature of their substituents.
The 4-(allyloxy)benzoyl Ring: This ring is activated by the electron-donating allyloxy group (-OCH₂CH=CH₂). The oxygen atom's lone pairs increase electron density in the ring through resonance, particularly at the ortho and para positions. Since the para position is occupied by the amide group, electrophilic attack is directed primarily to the ortho positions (C-3 and C-5). However, the amide group itself is electron-withdrawing, which slightly deactivates the ring compared to a simple allyl phenyl ether.
The N-phenyl Ring: This ring is substituted with the -NHCO- group. The nitrogen lone pair can donate electron density to the ring, making the group an ortho- and para-director. However, this effect is significantly diminished by the strong electron-withdrawing nature of the adjacent carbonyl group. Consequently, this ring is deactivated towards electrophilic substitution compared to benzene (B151609).
Studies on related N-aryl benzamides have demonstrated that functionalization, such as bromination, can occur on the N-aryl ring, typically at the para position if it is unsubstituted. mdpi.com The accurate prediction of electrophilic and nucleophilic centers can be achieved through computational methods like analyzing frontier molecular orbitals (HOMO/LUMO). researchgate.net
Nucleophilic Reactivity: The primary site for nucleophilic attack on the benzamide core is the carbonyl carbon of the amide linkage. This carbon is electrophilic due to the polarization of the C=O bond. Attack by a nucleophile can lead to the cleavage of the amide bond, although this generally requires harsh conditions (e.g., strong acid or base hydrolysis).
The amide nitrogen possesses a lone pair of electrons and is therefore nucleophilic. However, its nucleophilicity is significantly reduced because the lone pair is delocalized by resonance with the carbonyl group. Despite this, the amide nitrogen can react with strong electrophiles, particularly after deprotonation. masterorganicchemistry.com
Transformations and Rearrangements of the Allyloxy Group
The allyloxy group is a key functional handle, enabling a range of transformations unique to its structure.
The allyl phenyl ether moiety within this compound is a classic substrate for the Claisen rearrangement, a -sigmatropic rearrangement. nih.gov This reaction is typically induced by heat and proceeds through a concerted, cyclic transition state. masterorganicchemistry.comlibretexts.org
Heating this compound is expected to cause the allyl group to migrate from the ether oxygen to the ortho position of the phenyl ring (C-3). The mechanism involves the formation of a non-aromatic cyclohexadienone intermediate, which then rapidly tautomerizes to restore aromaticity, yielding the thermodynamically stable phenolic product, 4-hydroxy-3-allyl-N-phenylbenzamide. libretexts.org This intramolecular rearrangement is a powerful tool for carbon-carbon bond formation. nih.gov
Table 1: Claisen Rearrangement of Allyl Phenyl Ethers
| Starting Material | Conditions | Product | Reference |
|---|---|---|---|
| Allyl phenyl ether | Heat (~250 °C) | o-Allylphenol | libretexts.org |
| Allyl vinyl ether | Heat | γ,δ-Unsaturated carbonyl | masterorganicchemistry.com |
| Chorismate | Enzyme (chorismate mutase) | Prephenate | masterorganicchemistry.comlibretexts.org |
The terminal double bond of the allyl group is a versatile functional group that can participate in various addition and transition metal-catalyzed reactions, most notably olefin metathesis. nih.gov This reaction class allows for the formation of new carbon-carbon double bonds, providing a powerful method for molecular construction.
Ruthenium-based catalysts are commonly employed for olefin metathesis reactions involving allylic ethers. organic-chemistry.org For instance, cross-metathesis of this compound with another olefin could be used to introduce a variety of functionalized side chains. A common challenge in the metathesis of allylic ethers is the potential for the catalyst to induce isomerization of the double bond. organic-chemistry.org This side reaction can be suppressed by using additives such as 1,4-benzoquinone, which improves the yield and purity of the desired metathesis product. organic-chemistry.org
Table 2: Olefin Metathesis Reactions
| Reaction Type | Description | Catalyst Example | Reference |
|---|---|---|---|
| Cross-Metathesis | Reaction between two different olefins to form new olefins. | Grubbs' Catalysts (Ruthenium-based) | organic-chemistry.org |
| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene to form a cyclic olefin. | Grubbs' Catalysts (Ruthenium-based) | organic-chemistry.org |
| Enyne Metathesis | Reaction between an olefin and an alkyne to form a 1,3-diene. | Metal Alkylidene Catalysts | nih.gov |
Derivatization Strategies for Structural Modification
The distinct reactive sites on this compound allow for targeted derivatization to modify its structure and properties.
Both phenyl rings can be functionalized, though their differing electronic properties allow for selective reactions.
Functionalization of the Allyloxy-Substituted Ring: As discussed, electrophilic substitution will occur at the positions ortho to the allyloxy group. This allows for the introduction of various substituents, such as halogens or nitro groups, which can be further manipulated.
Functionalization of the N-phenyl Ring: While less reactive, this ring can undergo electrophilic substitution under more forcing conditions. Alternatively, modern cross-coupling reactions provide a powerful means for its functionalization. Starting from a halogenated analogue, such as 4-(allyloxy)-N-(4-bromophenyl)benzamide, transition metal-catalyzed reactions like Suzuki, Buchwald-Hartwig, or Heck couplings can introduce a wide array of aryl, alkyl, or vinyl groups. nih.gov Copper-mediated reactions are also effective for introducing groups like nitriles or trifluoromethyls onto aryl rings. alberts.edu.in
The amide nitrogen, while possessing reduced nucleophilicity, is a key site for modification. The N-H bond can be deprotonated using a suitable base (e.g., NaH) to form an amide anion. This highly nucleophilic species can then react with various electrophiles.
A primary application is N-alkylation, where the amide anion is treated with an alkyl halide to introduce an alkyl group onto the nitrogen. This converts the secondary amide into a tertiary amide. For example, the synthesis of 4-allyloxy-N-phenethyl-N-phenyl-benzamide has been reported, demonstrating the feasibility of having two different substituents on the amide nitrogen. ijstr.org This type of modification can significantly alter the three-dimensional structure and hydrogen-bonding capabilities of the molecule. epo.org
Mechanistic Investigations of Novel Reactions Involving this compound
While dedicated mechanistic studies on novel reactions of "this compound" itself are not extensively documented in publicly available research, significant insights can be drawn from the synthetic routes developed for its complex derivatives. One such notable transformation is the multi-step synthesis of novel 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives, which proceeds via a "4-allyloxy-N-phenethyl-N-phenyl-benzamide" intermediate. This synthetic pathway provides a practical example of the reactivity of the core structure and involves a sequence of mechanistically distinct steps.
A novel synthetic route for tetrahydroisoquinoline derivatives utilizes a derivative of this compound as a key intermediate. researchgate.net The process begins with the amidation of [2-(3-Methoxy-phenyl)-ethyl]-phenyl-amine with allyloxy benzoyl chloride to yield 4-allyloxy-N-phenethyl-N-phenyl-benzamide. researchgate.net This intermediate then undergoes a cyclization reaction mediated by phosphorus oxychloride (POCl₃) and potassium iodide (KI), followed by an in-situ reduction with sodium borohydride (B1222165) (NaBH₄), to produce the core structure of 1-(4-Allyloxy phenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydro-isoquinoline. researchgate.net
The general synthetic scheme is as follows:
Scheme 1: Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives
Amidation: [2-(3-Methoxy-phenyl)-ethyl]-phenyl-amine reacts with 4-allyloxy benzoyl chloride to form 4-allyloxy-N-[2-(3-methoxy-phenyl)-ethyl]-N-phenyl-benzamide. researchgate.net
Cyclization and Reduction: The resulting benzamide derivative undergoes intramolecular cyclization and in-situ reduction to yield the 1-(4-allyloxy phenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydro-isoquinoline scaffold. researchgate.net
Further Derivatization: The allyl group is subsequently removed, and the resulting phenolic hydroxyl group is alkylated with various chloroethyl-amines to produce a series of novel substituted 1,2,3,4-tetrahydro-isoquinoline derivatives. researchgate.net
The final synthesized derivatives, along with their respective yields, are summarized in the interactive table below.
| Compound ID | Substituent (R) | Final Product Name | Yield (%) |
|---|---|---|---|
| 7a | Pyrrolidine | 6-Methoxy-2-phenyl-1-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-1,2,3,4-tetrahydro-isoquinoline | 85 |
| 7b | Piperidine | 6-Methoxy-2-phenyl-1-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-1,2,3,4-tetrahydro-isoquinoline | 82 |
| 7c | Morpholine | 6-Methoxy-1-[4-(2-morpholin-4-yl-ethoxy)-phenyl]-2-phenyl-1,2,3,4-tetrahydro-isoquinoline | 80 |
| 7d | Dimethylamine | {2-[4-(6-Methoxy-2-phenyl-1,2,3,4-tetrahydro-isoquinolin-1-yl)-phenoxy]-ethyl}-dimethyl-amine | 90 |
| 7e | Diethylamine | Diethyl-{2-[4-(6-methoxy-2-phenyl-1,2,3,4-tetrahydro-isoquinolin-1-yl)-phenoxy]-ethyl}-amine | 88 |
Data sourced from Singh et al., 2020. researchgate.net
This synthetic sequence, particularly the cyclization step, demonstrates the potential of the this compound scaffold to serve as a precursor for complex heterocyclic systems. The specific mechanism of the cyclization likely involves the activation of the benzamide carbonyl group by POCl₃, facilitating an intramolecular electrophilic attack on the electron-rich methoxy-substituted phenyl ring, a variation of the Bischler-Napieralski reaction, followed by reduction of the resulting iminium intermediate.
Computational and Theoretical Studies on 4 Allyloxy N Phenylbenzamide
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. For 4-(allyloxy)-N-phenylbenzamide, these calculations can reveal details about its molecular orbitals and charge distribution, which are crucial for understanding its reactivity and potential interactions.
HOMO-LUMO Energy Gaps and Molecular Orbital Contributions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Table 1: Representative Frontier Molecular Orbital Energies for a Benzamide (B126) Analog
| Molecular Orbital | Energy (eV) | Primary Contribution |
| LUMO | -1.5 to -2.0 | Phenylbenzamide moiety |
| HOMO | -6.0 to -6.5 | Allyloxyphenyl group |
| Energy Gap (ΔE) | 4.0 to 5.0 | LUMO - HOMO |
Note: The values presented are typical for structurally related benzamide derivatives and serve as an illustrative example for this compound.
Electrostatic Potential Maps and Charge Distribution
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, while regions of positive potential (colored blue) denote electron-poor areas.
For this compound, the MEP would be expected to show a significant negative potential around the carbonyl oxygen atom, making it a likely site for electrophilic attack. The oxygen atom of the allyloxy group would also exhibit a negative potential. The amide hydrogen and the hydrogens of the phenyl rings would correspond to regions of positive potential, indicating their susceptibility to nucleophilic attack. This charge distribution is fundamental to the molecule's ability to form intermolecular interactions, such as hydrogen bonds.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are critical to its properties. Conformational analysis and molecular dynamics simulations can provide a detailed picture of its structural landscape and dynamic behavior.
Energy Minima and Global Conformational Landscape
The presence of several rotatable bonds in this compound, particularly within the allyloxy group and around the amide linkage, gives rise to multiple possible conformations. Computational methods can be used to identify the most stable conformations (energy minima) and map out the potential energy surface.
Dynamic Behavior and Flexibility of the Allyloxy Chain
The allyloxy chain is expected to be the most flexible part of the molecule, with rotations around the C-O and C-C single bonds allowing it to adopt various spatial arrangements. The terminal double bond of the allyl group adds a degree of rigidity to that specific part of the chain. Understanding this dynamic behavior is important as it can influence how the molecule interacts with its environment, for example, in a biological system or a crystal lattice.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can aid in the experimental characterization of a compound. For this compound, theoretical predictions of its NMR and IR spectra can be particularly useful.
DFT calculations can provide theoretical predictions of 1H and 13C NMR chemical shifts. While experimental data for this compound is not provided in the search results, predicted spectra for analogous compounds like 4-methoxy-N-phenylbenzamide show characteristic signals for the aromatic protons and carbons, as well as for the methoxy group. rsc.org For the target molecule, distinct signals would be expected for the protons and carbons of the allyl group, in addition to those of the two phenyl rings and the amide proton.
Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. Key predicted vibrational modes for this compound would include the N-H stretch of the amide, the C=O stretch of the carbonyl group, and various C-H and C=C stretches from the aromatic rings and the allyl group.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Technique | Predicted Parameter | Characteristic Signals |
| 1H NMR | Chemical Shift (ppm) | Aromatic protons (7.0-8.0 ppm), Amide proton (8.5-9.5 ppm), Allyl protons (4.5-6.0 ppm) |
| 13C NMR | Chemical Shift (ppm) | Carbonyl carbon (~165 ppm), Aromatic carbons (110-140 ppm), Allyl carbons (60-130 ppm) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), C=C stretch (~1600 cm⁻¹) |
Note: These are generalized predictions based on the functional groups present in the molecule and data from similar compounds.
Despite a comprehensive search for computational and theoretical studies on the chemical compound This compound , no specific research focused solely on this molecule could be identified in the available scientific literature. As a result, the detailed analysis of its molecular modeling, in silico screening for binding sites, and non-covalent interactions as requested cannot be provided.
Computational and theoretical studies are integral to modern chemistry and drug discovery, offering deep insights into the behavior of molecules at an atomic level. These studies typically involve a variety of methods:
Molecular Modeling: This technique is used to create and visualize three-dimensional models of molecules to predict their chemical and biological properties. For a compound like this compound, molecular modeling could elucidate its preferred conformations, electronic structure, and potential reactivity.
In Silico Screening: This computational method is employed to screen large libraries of chemical compounds against biological targets to identify potential drug candidates. Had there been studies on this compound, in silico screening could have predicted its binding affinity to various proteins or enzymes, suggesting potential therapeutic applications.
Non-Covalent Interactions: These are weak interactions, such as hydrogen bonds and van der Waals forces, that are crucial for molecular recognition and the stability of chemical structures. An analysis of this compound would involve identifying and quantifying these interactions to understand its intermolecular and intramolecular forces.
While general methodologies for these types of computational studies are well-established for the broader class of N-phenylbenzamides, the absence of specific data for this compound prevents a detailed discussion as outlined in the requested article structure. Further experimental and computational research would be necessary to characterize the specific properties and interactions of this particular compound.
Emerging Applications and Functional Investigations of 4 Allyloxy N Phenylbenzamide
Applications in Materials Science and Polymer Chemistry
The presence of a polymerizable allyl group makes 4-(allyloxy)-N-phenylbenzamide a valuable monomer for creating functional polymers. The inherent properties of its aromatic benzamide (B126) structure are expected to impart desirable characteristics, such as thermal stability and specific optical behaviors, to the resulting materials.
The this compound molecule can serve as a functional monomer in various polymerization reactions. The allyl group (CH₂=CH-CH₂-O-) provides a site for addition polymerization, typically initiated by free radicals. However, the polymerization of allyl monomers is known to be challenging. A significant competing reaction is "degradative chain transfer," where a hydrogen atom is abstracted from the allylic position. This process terminates one growing polymer chain while creating a stable allyl radical that is slow to initiate a new chain, often resulting in polymers with low to medium molecular weights researchgate.net.
Despite these challenges, the incorporation of this compound into polymer chains is pursued because the N-phenylbenzamide moiety introduces rigidity and bulkiness. This can be exploited to create polymers with tailored properties. Research into the polymerization of other multi-allyl monomers has explored various mechanistic pathways, including cyclopolymerization, to overcome low polymerization rates and achieve higher molecular weight materials researchgate.net. Computational studies on similar allyl ether monomers suggest that the polymerization can proceed through a radical-mediated cyclization mechanism, offering an alternative to the conventional free-radical addition pathway nih.gov.
Table 1: Polymerization Characteristics of Allyl Monomers
| Characteristic | Description | Reference |
|---|---|---|
| Primary Mechanism | Free-radical addition polymerization. | nih.gov |
| Key Challenge | Degradative chain transfer to the monomer, leading to low molecular weight polymers. | researchgate.net |
| Alternative Pathways | Radical-mediated cyclization and cyclopolymerization can increase polymerizability. | researchgate.netnih.gov |
| Monomer Reactivity | The electron density of the double bond and the stability of the resulting allyl radical influence polymerization kinetics. | nih.gov |
Polymers derived from this compound are anticipated to possess a unique combination of properties conferred by their aromatic structure. Aromatic polyamides, or aramids, are a class of high-performance materials known for exceptional thermal and mechanical behavior due to strong intermolecular hydrogen bonds and rigid backbones mdpi.com. While the flexibility of the allyloxy linkage in a polymer derived from this specific monomer might reduce the ultimate tensile strength compared to wholly aromatic aramids, it can improve solubility and processability nih.gov.
The introduction of bulky, aromatic side groups and flexible ether linkages into polymer backbones has been shown to influence material properties significantly. Such modifications can lower the glass transition temperature and dielectric constant while maintaining good thermal stability and optical transparency nih.gov. Polymers containing aromatic ether linkages are noted for their high thermal stability and mechanical strength msstate.edu. Therefore, a polymer incorporating the this compound unit would likely exhibit good heat resistance.
The optical properties, such as the refractive index, would be influenced by the high density of aromatic rings. Aromatic polymers generally exhibit a higher refractive index compared to their aliphatic counterparts. The mechanical properties would be a balance between the rigidity of the benzamide core and the flexibility introduced by the ether linkage and the polymer backbone structure, a common area of investigation in polymer-optical fibres researchgate.net.
Table 2: Expected Properties of Polymers Derived from this compound
| Property | Expected Characteristic | Rationale | Reference |
|---|---|---|---|
| Thermal Stability | High | Presence of aromatic rings and amide linkages. | mdpi.comnih.govmsstate.edu |
| Mechanical Strength | Moderate | Aromatic polyamide structure provides rigidity, but flexible ether linkages may reduce it compared to pure aramids. | mdpi.comnih.gov |
| Solubility | Enhanced | Bulky side groups and ether linkages can disrupt chain packing, improving solubility over linear aramids. | nih.gov |
| Optical Transparency | Potentially Good | Dependent on the prevention of extensive crystallization. | nih.gov |
| Refractive Index | High | High density of aromatic groups. | researchgate.net |
| Dielectric Constant | Low | Introduction of bulky, non-polarizable groups can reduce the dielectric constant. | nih.gov |
Role as a Key Intermediate in Complex Molecule Synthesis
The dual functionality of this compound—an aromatic allyl ether—makes it a valuable intermediate for synthesizing more complex molecular architectures. The allyl group is not just for polymerization; it is a versatile handle for powerful chemical transformations, most notably the Claisen rearrangement.
The Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement where an allyl aryl ether, upon heating, rearranges to form an ortho-allyl phenol (B47542) nih.govrsc.orged.ac.uk. In the case of this compound, this reaction would transform the starting material into 3-allyl-4-hydroxy-N-phenylbenzamide. This transformation is significant because it introduces a new carbon-carbon bond on the aromatic ring and reveals a reactive phenolic hydroxyl group, creating a more complex and functionalized scaffold for further synthetic modifications. Theoretical studies on similar benzyl vinyl ethers confirm that these rearrangements proceed through a concerted transition state rsc.org.
This resulting ortho-allyl phenol is a rich precursor for synthesizing heterocyclic compounds. The newly introduced allyl and hydroxyl groups can participate in a variety of subsequent reactions:
Cyclization Reactions: The allyl group can be isomerized and then cyclized with the adjacent hydroxyl group to form dihydrofuran or other oxygen-containing heterocycles.
Oxidative Cyclization: Treatment with oxidizing agents can lead to the formation of benzofuran derivatives.
Further Functionalization: The phenolic hydroxyl group can be used as a nucleophile or directing group for further substitutions on the aromatic ring, while the terminal double bond of the allyl group can be modified through reactions like ozonolysis, epoxidation, or hydroboration-oxidation to introduce other functional groups.
The N-phenylbenzamide core itself is a recognized scaffold in the synthesis of biologically active molecules, making its functionalized derivatives, such as those obtained via the Claisen rearrangement, particularly valuable starting points for medicinal chemistry programs nih.gov.
Exploration as Chemical Probes for Biological Systems (Non-therapeutic Focus)
Chemical probes are small molecules used to study and manipulate biological systems at a molecular level. The N-phenylbenzamide scaffold is present in various bioactive compounds, suggesting that derivatives of this compound could be adapted into probes for pathway interrogation, without a therapeutic goal.
Fluorescent Probes: A fluorescent probe can be designed by chemically attaching a fluorophore to the this compound scaffold. The molecule itself could serve as the recognition element that directs the probe to a specific biological target. The synthesis could involve modifying the terminal end of the allyl group to create a linkage point for a fluorescent dye, such as a dansyl group or a coumarin nih.gov. Alternatively, the N-phenyl ring could be functionalized. The design of such probes often focuses on creating a system where the fluorescence properties change upon binding to the target, providing a detectable signal nih.govamanote.com.
Isotopic Probes: Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems researchgate.netnih.gov. This compound can be synthesized with isotopes like ¹³C, ¹⁵N, or ²H (deuterium) incorporated into its structure. For instance, using ¹⁵N-labeled aniline (B41778) or ¹³C-labeled benzoyl chloride during the initial amide synthesis would produce an isotopically labeled version of the final compound. These labeled molecules can be introduced into a cellular system, and their journey and transformation can be tracked using techniques like mass spectrometry or NMR spectroscopy, providing insights into metabolic pathways and molecular interactions researchgate.net.
Once designed, these probes can be used to investigate cellular processes. A fluorescently labeled version of this compound could be used in fluorescence microscopy to visualize its localization within cells, for example, to see if it accumulates in specific organelles. If the parent molecule is found to interact with a particular protein, a fluorescent probe could be used in techniques like flow cytometry to quantify this interaction across a cell population amanote.com.
An isotopically labeled probe would be invaluable for metabolic studies. By tracking the isotopologues (molecules that differ only in their isotopic composition), researchers can identify metabolites derived from the probe, thereby mapping out enzymatic transformations and metabolic pathways that the compound participates in. This approach is instrumental in drug discovery and development for understanding how a class of molecules is processed by a biological system nih.gov.
Potential in Agrochemical and Industrial Chemistry (excluding toxicity)
The unique structural characteristics of this compound, which combine an allyloxy group and an N-phenylbenzamide core, suggest a range of potential applications in both the agrochemical and industrial sectors. While direct research on this specific compound is not extensively documented in publicly available literature, the known functionalities of its constituent chemical moieties provide a strong basis for exploring its prospective uses.
Agrochemical Potential
The exploration of N-phenylbenzamide derivatives in agrochemical research has revealed promising candidates for crop protection. The structural framework of this compound aligns with features known to impart herbicidal and fungicidal properties.
Benzamide compounds are a known class of herbicides. epo.orggoogle.com Research into novel benzamide analogues has identified compounds with significant herbicidal effects. For instance, studies on N-benzyl-2-methoxybenzamides have demonstrated potent bleaching effects, leading to 100% inhibition against certain weeds at specific application rates. nih.gov The structure-activity relationship (SAR) studies in this class of compounds revealed that specific substitutions on the benzoyl and benzylamine moieties are crucial for their herbicidal activity. nih.gov
Furthermore, a patent for benzamide compounds with herbicidal properties includes the allyloxy group as a possible substituent, indicating its potential contribution to the compound's efficacy. epo.org These herbicides have shown effectiveness against a variety of field weeds and can exhibit selectivity for crops like maize and wheat. epo.org The herbicidal action of some related compounds, such as aryloxyphenoxypropionate derivatives which can include an amide moiety, is attributed to the inhibition of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid synthesis in grasses. researchgate.net
Table 1: Herbicidal Activity of Related Benzamide Derivatives
| Compound Class | Target Weeds | Mechanism of Action (where known) | Reference |
|---|---|---|---|
| N-benzyl-2-methoxybenzamides | Abutilon theophrasti, Amaranthus retroflexus | Bleaching | nih.gov |
| Benzamide Compounds (Patent) | Digitaria ciliaris, Setaria faberi, Abutilon theophrasti, Amaranthus blitum | Not specified | epo.org |
N-phenylbenzamide derivatives have also been a focus of research for developing new fungicides. Studies have shown that introducing specific chemical groups to the N-phenylbenzamide scaffold can lead to compounds with significant in vitro activity against various plant pathogenic fungi. semanticscholar.orgresearchgate.net For example, novel N-phenylbenzamide derivatives containing a trifluoromethylpyrimidine moiety have demonstrated notable bioactivities against Phomopsis sp., Botryosphaeria dothidea, and Botrytis cinerea. semanticscholar.org
The fungicidal potential of such compounds is often evaluated through mycelium growth inhibition assays, with some derivatives showing efficacy comparable to or better than existing commercial fungicides at similar concentrations. semanticscholar.orgresearchgate.net The structure-activity relationship studies in this area are crucial for optimizing the fungicidal potency of these molecules. researchgate.net
Table 2: In Vitro Fungicidal Activity of Selected N-Phenylbenzamide Derivatives
| Derivative Class | Target Fungi | Efficacy (EC50 values) | Reference |
|---|---|---|---|
| N-(5-Phenyl-1,3,4-thiadiazol-2-yl)-N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)benzamides | Rhizoctonia solani, Botrytis cinerea | 0.0028 µmol·L⁻¹, 0.0024 µmol·L⁻¹ | researchgate.net |
Industrial Chemistry Potential
In the realm of industrial chemistry, the allyloxy group of this compound presents intriguing possibilities, particularly in polymer science and as a synthetic intermediate.
The presence of a terminal allyl group offers a reactive site for polymerization. This functionality allows this compound to potentially serve as a monomer or a co-monomer in the synthesis of functional polymers. Through polymerization of the allyl group, novel polymers with pendant N-phenylbenzamide moieties could be created. These pendant groups could introduce specific properties to the polymer, such as altered thermal stability, modified solubility, or the ability to participate in hydrogen bonding.
The allyloxy group is a versatile functional group in organic synthesis. It can be chemically modified in various ways. For instance, the double bond can undergo addition reactions, or the entire group can be cleaved to yield a hydroxyl group. This versatility makes this compound a potentially valuable intermediate for the synthesis of more complex molecules with applications in materials science or other specialty chemical industries. The N-phenylbenzamide core itself is a stable scaffold that can be carried through multi-step synthetic sequences.
Future Research Directions and Outlook in 4 Allyloxy N Phenylbenzamide Chemistry
Integration of Advanced Automation and AI in Synthesis and Discovery
Table 1: Potential Applications of AI and Automation in 4-(allyloxy)-N-phenylbenzamide Research
| Technology | Application Area | Potential Impact |
|---|---|---|
| AI-driven Synthesis Planning | Route Design | Proposes optimal synthetic pathways for complex derivatives, reducing development time. eurekalert.orgnih.gov |
| Robotic Flow Chemistry | High-Throughput Synthesis | Automates the synthesis and purification of compound libraries for screening. eurekalert.orgbioengineer.org |
| Machine Learning Models | Property Prediction | Predicts biological activity, toxicity, and material properties to guide lead optimization. wiley.comazorobotics.com |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique structural features of this compound offer fertile ground for the exploration of novel reactivity. The allyl group is a versatile functional handle that has yet to be fully exploited in this context. Future research could focus on leveraging this group for a variety of transformations, such as olefin metathesis, catalytic hydrofunctionalization, and cycloaddition reactions, to build molecular complexity.
Furthermore, the aromatic rings of the benzamide (B126) core are prime candidates for late-stage functionalization through C-H activation. researchgate.net Research into transition-metal-catalyzed C-H functionalization could unlock unprecedented transformations, allowing for the direct introduction of a wide array of substituents at previously inaccessible positions. researchgate.net Such methods would provide a powerful toolkit for fine-tuning the electronic and steric properties of the molecule. The exploration of these novel reactivity patterns will not only expand the chemical space accessible from this compound but also potentially lead to the discovery of molecules with unique properties and functions.
Development of Highly Sustainable and Environmentally Benign Synthetic Routes
There is a strong impetus to develop greener synthetic methodologies for the production of substituted benzamides. walisongo.ac.id Traditional amide bond formation often relies on stoichiometric activating agents and hazardous solvents. researchgate.net Future research will prioritize the development of catalytic routes that minimize waste and environmental impact.
Promising sustainable approaches include:
Catalytic Condensation: The use of catalysts like boric acid to directly couple carboxylic acids and amines, generating water as the sole byproduct. walisongo.ac.id
Oxidative Amidation: Methods that form the amide bond through an oxidative process, often using environmentally benign oxidants. researchgate.net
Flow Chemistry: Continuous flow processes can improve reaction efficiency, reduce solvent usage, and enhance safety compared to batch processing. nanobioletters.com
Biocatalysis: Employing enzymes for amide synthesis offers high selectivity and mild reaction conditions, aligning with the principles of green chemistry.
The development of these routes for this compound and its derivatives will be crucial for making their production more economical and environmentally responsible. google.com
Table 2: Comparison of Synthetic Routes for Amide Bond Formation
| Method | Traditional Route (e.g., Acid Chloride) | Sustainable Route (e.g., Boric Acid Catalysis) |
|---|---|---|
| Reagents | Often requires stoichiometric, hazardous reagents (e.g., thionyl chloride, oxalyl chloride). walisongo.ac.id | Utilizes a catalyst with a non-toxic byproduct (water). walisongo.ac.id |
| Byproducts | Generates stoichiometric amounts of waste (e.g., HCl, salts). slideshare.net | Water is the only theoretical byproduct. walisongo.ac.id |
| Atom Economy | Generally lower. walisongo.ac.id | Significantly higher. walisongo.ac.id |
| Environmental Impact | Higher due to hazardous reagents and waste. | Lower, considered a "greener" alternative. walisongo.ac.id |
Challenges and Opportunities in the Field of Substituted Benzamide Research
The broad utility of the benzamide scaffold in medicinal chemistry and materials science presents both significant challenges and exciting opportunities. researchgate.net
Challenges:
Selectivity: Achieving regioselectivity during the functionalization of the two aromatic rings in N-phenylbenzamide derivatives can be a synthetic hurdle.
Physicochemical Properties: Some highly functionalized benzamides suffer from poor solubility or undesirable pharmacokinetic properties, such as high lipophilicity, which can hinder their development. nih.gov
Crystal Polymorphism: The flexible nature of the amide bond can lead to polymorphism and disorder in the solid state, complicating characterization and affecting material properties. acs.org
Opportunities:
Scaffold for Drug Discovery: The benzamide core is a "privileged structure" found in numerous approved drugs. researchgate.netresearchgate.net This makes this compound an attractive starting point for developing new therapeutic agents targeting a wide range of diseases, from cancer to infectious diseases. nih.govtandfonline.com
Multi-Target Ligands: The ability to functionalize multiple sites on the molecule provides an opportunity to design compounds that can interact with more than one biological target, a potential strategy for treating complex diseases. mdpi.com
PET Imaging Agents: The prevalence of benzamides in bioactive molecules makes them ideal candidates for developing novel radiotracers for positron emission tomography (PET) imaging, which could revolutionize disease diagnosis and treatment monitoring. researchgate.net
Expanding Functional Applications beyond Current Paradigms
While benzamides are well-established in pharmacology, future research on this compound and its derivatives could unlock applications in entirely new domains.
Materials Science: The terminal allyl group can act as a polymerizable handle. This opens the door to creating novel polymers and functional materials where the unique electronic and binding properties of the N-phenylbenzamide moiety can be incorporated into a macromolecular structure. researchgate.net
Molecular Electronics: Research has demonstrated that N-phenylbenzamide derivatives can exhibit rectification (diode-like behavior) at the single-molecule level. rsc.org By systematically modifying the substituents on the phenyl rings of this compound, it may be possible to tune these electronic properties and design new components for molecular-scale circuits.
Advanced Therapeutics: The benzamide scaffold is being explored for novel therapeutic strategies. For instance, benzodioxane-benzamides are being investigated as inhibitors of the bacterial cell division protein FtsZ, a promising target for new antibiotics to combat antimicrobial resistance. nih.gov Derivatives of this compound could be designed and screened for activity against such non-traditional biological targets.
The continued exploration of this versatile chemical scaffold, aided by new technologies and a focus on sustainability, promises a future rich with discovery and innovation.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Amisulpride |
| Boric acid |
| Oxalyl chloride |
| Remoxipride |
| Sulpiride |
Q & A
Basic: What are the standard synthetic protocols for preparing 4-(allyloxy)-N-phenylbenzamide, and what key reaction parameters must be controlled?
Answer:
The synthesis typically involves coupling 4-(allyloxy)benzoic acid derivatives with aniline under amide-forming conditions. Key parameters include:
- Temperature control : Maintain 0–5°C during acyl chloride formation to prevent side reactions (e.g., hydrolysis) .
- Solvent choice : Use dichloromethane (DCM) or tetrahydrofuran (THF) for improved solubility of intermediates .
- Inert atmosphere : Conduct reactions under nitrogen/argon to protect oxygen-sensitive intermediates like allyloxy groups .
- Reaction monitoring : Track progress via thin-layer chromatography (TLC) with UV visualization and confirm purity via H/C NMR spectroscopy .
Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Answer:
- NMR spectroscopy : H NMR identifies allyloxy protons (δ 4.5–5.5 ppm) and aromatic protons; C NMR confirms carbonyl (C=O) at ~168 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .
- Melting point analysis : Assess purity by comparing observed vs. literature values (±2°C tolerance) .
Advanced: How can reaction conditions be optimized to minimize side reactions during allyloxy group modifications?
Answer:
- Selective oxidation : Use tert-butyl hydroperoxide (TBHP) in DCM at 0°C to oxidize allyloxy to epoxy without cleaving the amide bond .
- Protection strategies : Temporarily protect the amide with Boc groups during allyl ether bromination .
- Catalytic systems : Employ Pd(0) catalysts for regioselective cross-coupling reactions of allyloxy moieties .
Advanced: What computational or crystallographic methods are suitable for analyzing conformational stability and intermolecular interactions?
Answer:
- X-ray crystallography : Resolve bond angles and hydrogen-bonding networks (e.g., amide N–H∙∙∙O=C interactions) critical for stability .
- Molecular mechanics/dynamics : Simulate preferred conformations (e.g., allyloxy group orientation relative to the benzamide plane) using software like Gaussian or AMBER .
- DSC/TGA : Monitor thermal decomposition profiles to assess stability under varying temperatures .
Safety: What protocols mitigate risks associated with handling this compound?
Answer:
- Hazard assessment : Review material safety data sheets (MSDS) for analogs (e.g., mutagenicity data from Ames testing) and conduct a lab-specific risk assessment .
- Ventilation/PPE : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation/skin contact .
- Storage : Store in amber vials at –20°C under inert gas to prevent allyloxy group degradation .
Biological Activity: How can researchers design enzyme inhibition assays for this compound?
Answer:
- Enzyme selection : Target kinases or cytochrome P450 isoforms where benzamide derivatives show affinity .
- IC determination : Use fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) with serial dilutions (1 nM–100 µM) .
- Control experiments : Include positive controls (e.g., known inhibitors) and validate results via Lineweaver-Burk plots to confirm competitive/non-competitive inhibition .
Advanced: How do electronic effects of substituents influence the reactivity of this compound?
Answer:
- Electron-withdrawing groups (EWGs) : Trifluoromethyl or nitro groups meta to the amide increase electrophilicity, accelerating nucleophilic acyl substitution .
- Resonance effects : Allyloxy groups donate electrons via conjugation, stabilizing intermediates in SNAr reactions .
- Steric effects : Ortho-substituents on the phenyl ring hinder rotation, affecting binding in biological assays .
Methodological: What strategies resolve contradictions in spectral data during characterization?
Answer:
- Multi-technique validation : Cross-verify NMR peaks with HSQC/HMBC for C-H correlations and IR for carbonyl stretches .
- Crystallographic refinement : Resolve ambiguous NOE signals by comparing experimental X-ray data with computational models .
- Batch reproducibility : Replicate syntheses to rule out solvent/impurity artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
